Mergetpa
Overview
Description
Mergetpa is a carboxypeptidase inhibitor, primarily used to block the conversion of kinins and B2 receptor antagonists into metabolites that lack the C-terminal arginine . This compound has significant applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mergetpa involves the reaction of specific thiol and guanidine derivatives. The detailed synthetic route and reaction conditions are typically proprietary information held by manufacturers. it generally involves the use of standard organic synthesis techniques, including protection and deprotection steps, and purification processes such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The compound is typically produced in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Mergetpa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: This compound can participate in substitution reactions, particularly involving its thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in disulfide-linked dimers, while reduction yields free thiol groups .
Scientific Research Applications
Mergetpa has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying enzyme kinetics and inhibition.
Biology: Employed in the study of protein and peptide metabolism.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive kinin activity.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Mergetpa exerts its effects by inhibiting carboxypeptidase enzymes, which are responsible for cleaving the C-terminal arginine from peptides. This inhibition prevents the conversion of kinins and B2 receptor antagonists into inactive metabolites, thereby prolonging their biological activity. The molecular targets include carboxypeptidase N and other related enzymes .
Comparison with Similar Compounds
Similar Compounds
CeMMEC13: An isoquinolinone that selectively inhibits the second bromodomain of TAF1.
Carboxypeptidase G2 Inhibitor: A new inhibitor with antitumor activity.
2-PMPA: A potent and selective inhibitor of glutamate carboxypeptidase II.
Uniqueness of Mergetpa
This compound is unique in its specific inhibition of carboxypeptidase N, making it particularly useful in studies involving kinins and B2 receptor antagonists. Its ability to block the conversion of these molecules into inactive metabolites sets it apart from other carboxypeptidase inhibitors .
Properties
IUPAC Name |
2-[2-(diaminomethylideneamino)ethylsulfanylmethyl]-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2/c8-7(9)10-1-2-14-4-5(3-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPKWZRKZOAAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(CS)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998363 | |
Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-28-4 | |
Record name | 3-[[2-[(Aminoiminomethyl)amino]ethyl]thio]-2-(mercaptomethyl)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77102-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercaptomethyl-3-guanidinoethylthiopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(MERCAPTOMETHYL)-3-(GUANIDINOETHYLTHIO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8EOD1X17Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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